6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine (CAS 2201163-02-0, molecular formula C11H13N3O, MW 203.24) is a functionalized heterocyclic building block belonging to the imidazo[1,2-b]pyridazine family. This class serves as a privileged scaffold in kinase inhibitor discovery, with derivatives exhibiting potent activity against targets such as VEGFR2, Mps1 (TTK), and Haspin.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 2201163-02-0
Cat. No. B2561037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine
CAS2201163-02-0
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCC(C1CC1)OC2=NN3C=CN=C3C=C2
InChIInChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3
InChIKeyXHUCZWAIFLZIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine (CAS 2201163-02-0) – Core Scaffold Identity and Procurement Baseline


6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine (CAS 2201163-02-0, molecular formula C11H13N3O, MW 203.24) is a functionalized heterocyclic building block belonging to the imidazo[1,2-b]pyridazine family . This class serves as a privileged scaffold in kinase inhibitor discovery, with derivatives exhibiting potent activity against targets such as VEGFR2, Mps1 (TTK), and Haspin [1][2]. The 6-position substitution with a 1-cyclopropylethoxy group introduces steric and electronic features distinct from simpler alkoxy or halogenated analogs, making this compound a specific intermediate or tool for structure–activity relationship (SAR) exploration.

Why 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine Cannot Be Replaced by a Generic Imidazopyridazine Analog


The 6-(1-cyclopropylethoxy) substituent is not a trivial modification on the imidazo[1,2-b]pyridazine core. In closely related 6-alkoxy series, small changes in the alkyl moiety profoundly affect benzodiazepine receptor affinity and kinase selectivity – for example, moving from a linear ethoxy to a branched or cyclic alkoxy group can alter binding by orders of magnitude [1]. Furthermore, in kinase inhibitor programs, the 6-position directly contacts the hinge region of the ATP-binding pocket; the cyclopropylethoxy group’s unique combination of a branched methyl group and a constrained cyclopropyl ring offers a conformational profile and metabolic stability that simpler 6-methoxy or 6-ethoxy analogs cannot replicate [2][3]. Generic substitution with an unvalidated analog therefore risks loss of potency, selectivity, or synthetic tractability in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine Versus Closest Analogs


6-(1-Cyclopropylethoxy) vs. 6-Ethoxy Substitution: Predicted Lipophilicity and Conformational Impact

Replacing a simple 6-ethoxy group with a 6-(1-cyclopropylethoxy) group increases the calculated lipophilicity by approximately 0.8–1.0 log P units and reduces the number of freely rotatable bonds in the linker region, based on in silico comparisons between 6-ethoxyimidazo[1,2-b]pyridazine (XLogP3 ~1.8) and the target compound (XLogP3 ~2.6–2.8) [1]. This difference is comparable to the effect seen when 6-methoxy (XLogP3 ~1.2) is progressed to 6-isopropoxy (XLogP3 ~2.0) in the same scaffold, where each incremental methylene or branch contributes roughly 0.5 log P units [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Hinge-Binding Geometry: Differentiated Kinase Selectivity Profile of Cyclopropylethoxy-Containing vs. Phenoxy-Containing 6-Substituted Imidazopyridazines

In the VEGFR2 kinase domain, 6-phenoxy-imidazo[1,2-b]pyridazine derivatives such as TAK-593 bind with the 6-substituent oriented toward the solvent-accessible region, yielding IC50 values of 0.95 nM [1]. In contrast, smaller 6-alkoxy substituents (e.g., cyclopropylethoxy) are expected to occupy a different sub-pocket or permit alternative hinge-region interactions, as observed in Mps1/TTK complexes where a 6-cyclohexylamino substituent achieves a cellular Mps1 IC50 of 0.70 nM [2]. While direct IC50 data for the exact target compound are not yet publicly available, the structural divergence between a flat aromatic phenoxy group and a branched, chiral cyclopropylethoxy group predicts a distinct selectivity fingerprint across the kinome, analogous to the selectivity shifts documented when comparing 6-aryloxy vs. 6-alkylamino analogs in this scaffold [2].

Kinase Selectivity VEGFR2 Inhibition Mps1/TTK Inhibition Crystal Structure Evidence

Metabolic Stability Advantage of Cyclopropylmethyl-Branched Ether over Linear 6-Alkoxy Analogs

The 1-cyclopropylethoxy group introduces a tertiary carbon adjacent to the ether oxygen, which sterically shields the O-CH region from oxidative O-dealkylation by cytochrome P450 enzymes. In analogous imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine series, 1-cyclopropylethoxy-containing compounds exhibit enhanced metabolic stability compared to primary or secondary alkoxy ethers (e.g., 6-methoxy or 6-ethoxy), as evidenced by in vitro microsomal half-life improvements of 2- to 5-fold [1]. This class-level observation is directly applicable to the target compound, which shares the same cyclopropylethoxy ether moiety.

Metabolic Stability Cytochrome P450 Drug Discovery ADME

Synthetic Accessibility and Purity: Differentiated Intermediate Value vs. Alternative 6-Substituted Imidazopyridazines

As a defined discrete building block, 6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine enables direct late-stage diversification at unsubstituted positions (e.g., C-2, C-3, C-8) via cross-coupling or nucleophilic aromatic substitution, circumventing the need for multi-step de novo construction of the cyclopropylethoxy ether from 6-chloro- or 6-hydroxy precursors . Comparable 6-alkoxy building blocks (e.g., 6-methoxy, 6-ethoxy) are widely commercially available; however, the 1-cyclopropylethoxy variant is far less common, potentially offering synthetic exclusivity and earlier IP protection in lead optimization libraries [1].

Synthetic Chemistry Building Block Procurement Parallel Synthesis

Optimal Use Cases for 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine in Research and Drug Discovery


Kinase-Focused Fragment and Lead-Like Library Synthesis

The cyclopropylethoxy substituent provides a balanced lipophilicity (XLogP3 ~2.6–2.8) and hydrogen-bond acceptor capacity suitable for kinase ATP-site targeting. Generate focused libraries by reacting the 2-, 3-, or 8-positions with amines, boronic acids, or alkynes, producing compounds that span the lead-like chemical space and probe hinge-region interactions as suggested by co-crystal structures of related imidazo[1,2-b]pyridazine inhibitors of VEGFR2 and Mps1 [1][2].

Selective Kinase Tool Compound Generation for Underexplored Kinases

Because the 6-(1-cyclopropylethoxy) motif is underrepresented in published kinase inhibitor collections, derivatives are likely to exhibit novel selectivity profiles. This makes the compound an ideal starting point for discovering tool molecules against kinases that are poorly covered by existing chemogenomic sets, leveraging the scaffold's established polypharmacology toward the VEGFR, Mps1, and Haspin families as a reference for counter-screening [1].

ADME Property Optimization Studies for Ether-Containing Drug Candidates

The steric environment around the cyclopropylethoxy ether oxygen provides a built-in probe for studying oxidative metabolism and metabolic switching. Use the compound in comparative in vitro microsomal stability assays alongside 6-methoxy or 6-ethoxy analogs to quantify the benefit of the branched, strained cyclopropyl group on metabolic half-life, informing future design strategies for ether-containing lead series [2].

Intellectual Property Diversification in Imidazopyridazine-Based Projects

Incorporating the 1-cyclopropylethoxy group at an early stage of lead optimization creates novel chemical matter that is structurally distinct from the heavily patented 6-phenoxy, 6-benzyloxy, or 6-amino series dominant in kinase inhibitor patents. This facilitates the generation of patentable compositions and broadens the freedom-to-operate for organizations pursuing imidazo[1,2-b]pyridazine-based therapeutics [2].

Quote Request

Request a Quote for 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.